molecular formula C19H24N2O5 B11512879 diethyl {[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene}propanedioate

diethyl {[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene}propanedioate

Cat. No.: B11512879
M. Wt: 360.4 g/mol
InChI Key: SQXHYMNMOQHBFI-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:

Scientific Research Applications

1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

1,3-DIETHYL 2-{[(7-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE can be compared with other indole derivatives such as:

This compound stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable subject of research in multiple scientific domains.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-[[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-6-25-18(22)14(19(23)26-7-2)10-20-15-9-8-13-11(3)12(4)21-16(13)17(15)24-5/h8-10,20-21H,6-7H2,1-5H3

InChI Key

SQXHYMNMOQHBFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C2=C(C=C1)C(=C(N2)C)C)OC)C(=O)OCC

Origin of Product

United States

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